![molecular formula C8H18Cl2N2O2 B1376600 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride CAS No. 170305-19-8](/img/structure/B1376600.png)
2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride
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Overview
Description
“2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 170305-19-8 . It has a molecular weight of 245.15 and its IUPAC name is 3-(1-piperidinyl)alanine dihydrochloride . This compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O2.2ClH/c9-7(8(11)12)6-10-4-2-1-3-5-10;;/h7H,1-6,9H2,(H,11,12);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 147-152 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Synthetic Routes and Molecular Modifications
- A study by Holzgrabe and Heller (2003) presents a synthetic route to compounds with muscarinic M2-receptor affinity, utilizing pipecolic acid, phthalic anhydride, and 3-amino-2-chloropyridine. This highlights the use of piperidine derivatives in creating compounds with potential receptor affinity (Holzgrabe & Heller, 2003).
Anticancer Applications
- A compound related to 2-Amino-3-(piperidin-1-yl)propanoic acid dihydrochloride has been investigated for its potential in treating cancer, as mentioned in research focusing on Aurora kinase inhibitors (ロバート ヘンリー,ジェームズ, 2006).
Cytotoxicity and Enzyme Inhibition
- Elif Unluer and colleagues (2016) studied the cytotoxicity and carbonic anhydrase inhibitory activities of compounds with piperidine moiety. This indicates the potential of piperidine-based compounds in biological activity studies (Elif Unluer et al., 2016).
Crystallographic Applications
- Yan and Khoo (2005) explored the crystallographic aspects of 3-(piperidin-1-yl)propionic acid, a closely related compound, in forming adducts with triphenyltin chloride, revealing insights into molecular interactions and structures (Yan & Khoo, 2005).
Synthesis of Biologically Active Substances
- The synthesis of biologically active substances containing pyridine or piperidine fragments, such as antibiotics and antiallergic drugs, was reported by Shilin, Voitenko, and Nechai (2019). This emphasizes the role of piperidine derivatives in pharmaceutical synthesis (Shilin, Voitenko, & Nechai, 2019).
Antimicrobial Activity
- Research by Patel, Agravat, and Shaikh (2011) on new pyridine derivatives, including those with piperidine components, revealed variable and modest antimicrobial activity against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
properties
IUPAC Name |
2-amino-3-piperidin-1-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-7(8(11)12)6-10-4-2-1-3-5-10;;/h7H,1-6,9H2,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKHEURLQQPTND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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